Ibrexafungerp: A Technical Deep Dive into Structure-Activity Relationships and Chemical Properties
Ibrexafungerp: A Technical Deep Dive into Structure-Activity Relationships and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibrexafungerp (formerly SCY-078) is a first-in-class triterpenoid antifungal agent, representing a significant advancement in the treatment of fungal infections.[1][2] As a semi-synthetic derivative of the natural product enfumafungin, ibrexafungerp boasts a unique mechanism of action, inhibiting the fungal enzyme (1,3)-β-D-glucan synthase, which is essential for cell wall synthesis.[1][3] This document provides a comprehensive technical overview of the structure-activity relationships (SAR) that guided its development, its key chemical properties, and the experimental protocols used for its evaluation. This in-depth guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of resistance to existing antifungal classes, has created an urgent need for novel therapeutics.[2] Ibrexafungerp addresses this need as an orally bioavailable glucan synthase inhibitor.[4] Unlike the echinocandins, which share the same molecular target but are limited to intravenous administration, ibrexafungerp's distinct chemical structure confers favorable pharmacokinetic properties, allowing for oral administration.[4] It has demonstrated broad-spectrum activity against a variety of fungal pathogens, including clinically important species of Candida and Aspergillus.[5][6]
Mechanism of Action
Ibrexafungerp exerts its antifungal effect by non-competitively inhibiting the (1,3)-β-D-glucan synthase enzyme complex, a critical component in the biosynthesis of the fungal cell wall.[7] This enzyme is responsible for the formation of β-(1,3)-D-glucan, a polysaccharide that provides structural integrity to the cell wall. By inhibiting this enzyme, ibrexafungerp disrupts cell wall maintenance and synthesis, leading to osmotic instability and ultimately, fungal cell death.[1][5] A key advantage of this mechanism is that (1,3)-β-D-glucan synthase is absent in mammalian cells, resulting in a low potential for off-target effects in the host.[5] While echinocandins also target this enzyme, ibrexafungerp binds to a distinct, albeit overlapping, site. This different binding interaction allows ibrexafungerp to retain activity against many echinocandin-resistant fungal strains that harbor mutations in the FKS genes, which encode for subunits of the glucan synthase enzyme.[4][8]
Structure-Activity Relationship (SAR)
The development of ibrexafungerp from its natural product precursor, enfumafungin, is a compelling case study in medicinal chemistry and lead optimization. Enfumafungin itself possesses antifungal activity but suffers from poor in vivo stability.[1] The semi-synthetic modifications leading to ibrexafungerp were focused on enhancing potency, improving oral bioavailability, and optimizing pharmacokinetic properties.[1]
Key modifications to the enfumafungin scaffold include:
-
Addition of a Pyridine Triazole: The incorporation of a pyridine triazole moiety at position 15 of the core phenanthropyran carboxylic acid ring system was a critical modification.[5]
-
Installation of an Amino-Ether Side Chain: The introduction of a 2-amino-2,3,3-trimethyl-butyl ether at position 14 significantly contributed to the improved antifungal potency and pharmacokinetic profile.[5]
Studies on enfumafungin analogues have further elucidated the SAR, indicating that the C-2 substituents and the C-19 carboxylic acid are important for potent antifungal activity.[9]
Chemical and Physicochemical Properties
The chemical structure and physicochemical properties of ibrexafungerp are central to its pharmacological profile, particularly its oral bioavailability and tissue distribution.
| Property | Value |
| Chemical Formula | C44H67N5O4 |
| Molecular Weight | 730.0 g/mol |
| pKa | 2.4, 5.5, 9.0[10] |
| Protein Binding | 99.5-99.8% (primarily to albumin)[10] |
| Solubility | Inversely related to pH. The citrate formulation shows increased solubility in Simulated Gastric Fluid (SGF) and Fed-State Simulated Intestinal Fluid (FeSSIF) to >20 mg/mL, and in Fasted-State Simulated Intestinal Fluid (FaSSIF) to >4.2 mg/mL.[7] |
| LogP (calculated) | 5.8[10] |
Pharmacokinetic Properties
The pharmacokinetic profile of ibrexafungerp supports its clinical utility as an oral antifungal agent.
| Parameter | Value |
| Time to Peak (Tmax) | 4-6 hours[10] |
| Peak Concentration (Cmax) | 435 ng/mL (at a dose of 300 mg twice daily)[10] |
| AUC (0-24h) | 6832 h*ng/mL (at a dose of 300 mg twice daily)[10] |
| Volume of Distribution (Vd) | ~600 L[10] |
| Clearance | 53.6 - 56.1 L/h[10] |
| Elimination Half-life | Approximately 20 hours[6] |
| Metabolism | Primarily via hydroxylation by CYP3A4, followed by glucuronidation and sulfation.[6] |
| Excretion | ~90% recovered in feces (51% as unchanged drug), ~1% in urine.[10] |
In Vitro Antifungal Activity
Ibrexafungerp has demonstrated potent in vitro activity against a broad range of fungal pathogens. The following table summarizes its activity against key Candida and Aspergillus species. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. For molds like Aspergillus, the endpoint is often the Minimum Effective Concentration (MEC), which is the lowest drug concentration at which abnormal hyphal growth is observed.
| Organism | MIC/MEC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | 0.016 - 2[11][12] | 0.06 - 0.125[3][12] | 0.125 - 0.25[12] |
| Candida glabrata | 0.016 - 8[7] | 0.25 - 1[1][7] | 1 - 2[7] |
| Candida auris | 0.06 - 2[13] | 0.5[14] | 1.0[14] |
| Candida krusei | - | 0.5[12] | - |
| Candida parapsilosis | - | 0.5[12] | - |
| Candida tropicalis | - | 0.5[12] | - |
| Aspergillus fumigatus | 0.03 - 0.12 (MEC)[8] | - | - |
Experimental Protocols
Antifungal Susceptibility Testing
The in vitro activity of ibrexafungerp is predominantly determined using standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI M27 (for Yeasts) and M38 (for Molds) - Generalized Protocol:
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Preparation of Antifungal Agent: Ibrexafungerp is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial twofold dilutions are then prepared in RPMI 1640 medium.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted to achieve the final desired inoculum concentration.
-
Microdilution Plate Inoculation: The standardized fungal inoculum is added to microtiter plate wells containing the serially diluted ibrexafungerp.
-
Incubation: Plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination: For yeasts, the MIC is determined as the lowest concentration of ibrexafungerp that causes a significant (typically ≥50%) reduction in growth compared to the drug-free control well. For molds, the MEC is determined as the lowest concentration showing microscopically aberrant hyphal growth.
EUCAST E.Def 7.3.2 (for Yeasts) - Key Methodological Aspects:
-
Medium: RPMI 1640 medium supplemented with 2% glucose is used.
-
Inoculum Size: A final inoculum concentration of 0.5-2.5 x 10^5 CFU/mL is used.
-
Endpoint Reading: The endpoint is determined spectrophotometrically after 24 hours of incubation at 35°C, with the MIC defined as a ≥50% inhibition of growth compared to the control.
(1,3)-β-D-Glucan Synthase Inhibition Assay
This in vitro assay directly measures the inhibitory effect of ibrexafungerp on its target enzyme.
Generalized Protocol:
-
Preparation of Enzyme Extract: A membrane fraction containing the (1,3)-β-D-glucan synthase is prepared from fungal cells.
-
Reaction Mixture: The reaction mixture typically contains a buffer (e.g., Tris-HCl), a substrate (UDP-D-[14C]glucose), and co-factors.
-
Inhibition Assay: Varying concentrations of ibrexafungerp (dissolved in DMSO) are added to the reaction mixtures. The reaction is initiated by the addition of the enzyme extract.
-
Incubation: The mixture is incubated at 30°C for a defined period (e.g., 60 minutes).[15]
-
Quantification of Product: The reaction is stopped, and the amount of radiolabeled glucan product formed is quantified. This is often done by precipitating the insoluble glucan, collecting it on a filter, and measuring the radioactivity.[16] The concentration of ibrexafungerp that inhibits the enzyme activity by 50% (IC50) is then calculated.
Visualizations
References
- 1. Ibrexafungerp, a Novel Oral Triterpenoid Antifungal in Development: Overview of Antifungal Activity Against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. jmilabs.com [jmilabs.com]
- 7. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Natural Enfumafungin Analogues from Hormonema carpetanum and Their Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ibrexafungerp | C44H67N5O4 | CID 46871657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EUCAST Ibrexafungerp MICs and Wild-Type Upper Limits for Contemporary Danish Yeast Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Activity of Ibrexafungerp (SCY-078) against Candida auris Isolates as Determined by EUCAST Methodology and Comparison with Activity against C. albicans and C. glabrata and with the Activities of Six Comparator Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of Fungal β-1,3-Glucan Synthase and Cell Growth by HM-1 Killer Toxin Single-Chain Anti-Idiotypic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
